molecular formula C8H6Cl2O B1362558 2,4'-Dichloroacetophenone CAS No. 937-20-2

2,4'-Dichloroacetophenone

Cat. No.: B1362558
CAS No.: 937-20-2
M. Wt: 189.04 g/mol
InChI Key: FWDFNLVLIXAOMX-UHFFFAOYSA-N
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Description

2,4’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of acetophenone where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Mechanism of Action

Target of Action

It is known that this compound is a synthetic aromatic ketone . Aromatic ketones are often involved in various chemical reactions and can interact with a variety of biological targets.

Mode of Action

It is known that 2,4’-dichloroacetophenone can undergo reduction by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . This suggests that 2,4’-Dichloroacetophenone may interact with these enzymes and potentially alter their function.

Biochemical Pathways

The reduction of 2,4’-dichloroacetophenone by glutathione-dependent enzymes suggests that it may be involved in glutathione-related pathways . Glutathione is a crucial antioxidant in the body, and alterations in its pathways can have significant downstream effects.

Pharmacokinetics

Given its chemical structure, it is likely that it is absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys .

Result of Action

Its reduction by glutathione-dependent enzymes suggests that it may have antioxidant effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-Dichloroacetophenone. Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity . Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how a person’s body responds to 2,4’-Dichloroacetophenone.

Biochemical Analysis

Biochemical Properties

2,4’-Dichloroacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Schiff base derivatives, which are known to interact with metal ions and proteins . The nature of these interactions often involves the formation of coordination complexes, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of 2,4’-Dichloroacetophenone on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4’-Dichloroacetophenone exhibits nematicidal activity, indicating its potential to disrupt cellular processes in nematodes . This disruption can lead to changes in cell function and viability.

Molecular Mechanism

At the molecular level, 2,4’-Dichloroacetophenone exerts its effects through various mechanisms. It can act as an alkylating agent in biochemical reactions, such as the Williamson reaction, where it forms substituted oxoethers . Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dichloroacetophenone can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, affecting its long-term impact on cellular function . Studies have shown that its stability and degradation can influence the outcomes of in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of 2,4’-Dichloroacetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxicity and adverse effects . Understanding the threshold effects and toxic levels is crucial for its safe application in biochemical research.

Metabolic Pathways

2,4’-Dichloroacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been identified as a potential nematicidal agent, indicating its involvement in metabolic pathways that disrupt nematode metabolism . These interactions can affect metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2,4’-Dichloroacetophenone is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement and localization . These interactions can influence its accumulation and effects in different cellular compartments.

Subcellular Localization

The subcellular localization of 2,4’-Dichloroacetophenone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its biochemical roles and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4’-Dichloroacetophenone can be synthesized through the acylation of m-dichlorobenzene with acetic anhydride or acetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction involves the following steps:

    Acylation: m-Dichlorobenzene reacts with acetic anhydride or acetyl chloride under the influence of anhydrous aluminum trichloride.

    Hydrolysis: The reaction mixture is hydrolyzed to remove the catalyst.

    Washing: The product is washed to remove impurities.

    Distillation and Crystallization: The final product is purified through distillation and crystallization

Industrial Production Methods

In industrial settings, the production of 2,4’-Dichloroacetophenone often involves the use of solid waste chlorobenzene tar as a raw material. The process includes extracting m-dichlorobenzene from the tar, followed by acylation, washing, distillation, crystallization, and packing .

Chemical Reactions Analysis

Types of Reactions

2,4’-Dichloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4’-Dichloroacetophenone has several applications in scientific research:

Comparison with Similar Compounds

2,4’-Dichloroacetophenone can be compared with other similar compounds such as:

  • 2-Chloroacetophenone
  • 4’-Chloroacetophenone
  • 2,2’,4’-Trichloroacetophenone
  • 2’,6’-Dichloroacetophenone
  • 2’,5’-Dichloroacetophenone

These compounds share similar structural features but differ in the position and number of chlorine substitutions, which can influence their reactivity and applications .

Properties

IUPAC Name

2-chloro-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDFNLVLIXAOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239540
Record name 2,4'-Dichloroacetophenone
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-20-2
Record name 2,4′-Dichloroacetophenone
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Record name 2,4'-Dichloroacetophenone
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Record name 2,4'-Dichloroacetophenone
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Record name 2,4'-Dichloroacetophenone
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Record name 2,4'-dichloroacetophenone
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Record name 2,4'-DICHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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